molecular formula C24H22O3 B11969087 Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy- CAS No. 816423-13-9

Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-

Cat. No.: B11969087
CAS No.: 816423-13-9
M. Wt: 358.4 g/mol
InChI Key: DFIUFPFGHXCMGZ-UHFFFAOYSA-N
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Description

The compound “Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-” is a triaryl-substituted benzene derivative characterized by a central 2-propynylidyne (C≡C) group connecting three para-methoxy-substituted benzene rings. This structure confers unique electronic and steric properties due to the electron-donating methoxy groups and the rigid, linear geometry of the sp-hybridized carbon bridge.

Properties

CAS No.

816423-13-9

Molecular Formula

C24H22O3

Molecular Weight

358.4 g/mol

IUPAC Name

1-[1,1-bis(4-methoxyphenyl)prop-2-ynyl]-4-methoxybenzene

InChI

InChI=1S/C24H22O3/c1-5-24(18-6-12-21(25-2)13-7-18,19-8-14-22(26-3)15-9-19)20-10-16-23(27-4)17-11-20/h1,6-17H,2-4H3

InChI Key

DFIUFPFGHXCMGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzene derivatives with propargyl halides under specific conditions. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the propynylidyne linkage . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alkanes.

Scientific Research Applications

Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] involves its interaction with various molecular targets. The compound’s aromatic rings and propynylidyne group allow it to engage in π-π interactions and hydrogen bonding with proteins and enzymes. These interactions can modulate the activity of specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Central Connecting Group Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy- (hypothetical) 2-Propynylidyne (C≡C) 4-methoxy on each benzene C₂₄H₂₀O₃ ~356.4 (estimated) High conjugation, potential use in OLEDs or catalysts; limited commercial data .
Benzene, 1,1',1''-[(1-methylethoxy)methylidyne]tris () (1-Methylethoxy)methylidyne None C₂₂H₂₂O 290.41 Used as isopropyl trityl ether; lower polarity due to alkoxy group .
Methoxychlor () 2,2,2-Trichloroethylidene 4-methoxy on each benzene C₁₆H₁₅Cl₃O₂ 345.65 Organochlorine pesticide; endocrine disruptor; phased out due to toxicity .
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-methoxy- () 1,3-Butadiyne (C≡C–C≡C) 4-methoxy on each benzene C₁₈H₁₄O₂ 262.3 Extended conjugation; potential semiconductor or photochemical applications .
Benzene, 1,1',1''-[(decyloxy)methylidyne]tris () Decyloxymethylidyne None C₂₉H₃₆O 400.6 Hydrophobic; boiling point 174–177°C (0.08 Torr); used in surfactants or lubricants .
Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- () 1-Methylethylidene (C(CH₃)₂) 4-methoxy on each benzene C₁₇H₂₀O₂ 256.34 Pharmaceutical intermediate (ISO-certified); high purity (NLT 98%) .
Benzene, 1,1',1''-(1,2-ethanediylidene)tetrakis[4-methoxy- () Ethane-1,1,2,2-tetrayl (C–C) 4-methoxy on each benzene C₂₈H₂₈O₄ 428.5 (estimated) Symmetric tetra-substituted structure; potential use in liquid crystals .

Research Findings and Discussion

Structural and Reactivity Comparisons

  • Electron Density and Reactivity : The methoxy groups in all analogs enhance electron density on the aromatic rings, facilitating electrophilic substitution. However, the 2-propynylidyne bridge in the target compound likely increases acidity of terminal protons, enabling metal-catalyzed coupling reactions, unlike the inert trichloroethylidene group in Methoxychlor .
  • Steric Effects : Compounds with bulky central groups (e.g., decyloxy in ) exhibit reduced solubility in polar solvents, whereas the linear propynylidyne or butadiyne bridges () favor crystalline packing and thermal stability .

Biological Activity

Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-], also known by its CAS number 816423-13-9, is a complex organic compound with significant potential in various biological applications. This article discusses its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-] is C24H22O3C_{24}H_{22}O_3, indicating a structure that integrates multiple methoxy groups with a propynylidyne linkage. The compound's structural complexity suggests potential interactions with biological macromolecules.

PropertyValue
Molecular FormulaC24H22O3
CAS Registry Number816423-13-9
Molecular Weight374.43 g/mol

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of benzene with methoxy substitutions have shown promising activity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Case Study: Anticancer Activity
A study examining the effects of benzene derivatives on human breast cancer cell lines (MDA-MB231 and MCF-7) demonstrated that these compounds could significantly reduce cell viability. The results indicated that compounds similar to Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-] could induce apoptosis through caspase activation and modulation of apoptotic pathways .

The biological activity of Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-] is likely mediated through several mechanisms:

  • Caspase Activation : Induces apoptosis by activating caspases, which are crucial for the apoptotic process.
  • Inhibition of Proliferative Pathways : Compounds like this may inhibit pathways involved in cell proliferation, such as the NF-κB signaling pathway.
  • DNA Interaction : Potential binding to DNA or related proteins may disrupt normal cellular functions leading to cell death.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-]. The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MDA-MB23115.0Caspase activation
MCF-720.5NF-κB inhibition
HeLa18.0DNA binding

Molecular Docking Studies

Molecular docking studies have suggested that Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-] interacts favorably with several cancer-related proteins, including P53 and caspase-3. These interactions indicate a potential for this compound to act as a therapeutic agent in cancer treatment.

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